molecular formula C9H9NO3S B12972327 1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione

1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione

Katalognummer: B12972327
Molekulargewicht: 211.24 g/mol
InChI-Schlüssel: WTHODIQYXYWXEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a unique fusion of thieno and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-d][1,3]oxazine derivatives with isopropyl groups under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno or oxazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[2,3-d][1,3]oxazine compounds .

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific ring structure and the presence of an isopropyl group, which can influence its biological activity and chemical reactivity. The combination of thieno and oxazine rings provides a versatile scaffold for the development of new compounds with diverse biological activities .

Eigenschaften

Molekularformel

C9H9NO3S

Molekulargewicht

211.24 g/mol

IUPAC-Name

1-propan-2-ylthieno[2,3-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C9H9NO3S/c1-5(2)10-7-6(3-4-14-7)8(11)13-9(10)12/h3-5H,1-2H3

InChI-Schlüssel

WTHODIQYXYWXEA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=C(C=CS2)C(=O)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.